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Compound of Interest

Compound Name: DS21360717

Cat. No.: B1192657 Get Quote

For researchers and drug development professionals, the selection of a potent and selective

kinase inhibitor is a critical step in advancing preclinical studies. This guide provides a

comprehensive comparison of two prominent FER tyrosine kinase inhibitors, DS21360717 and

E260, summarizing their performance based on available experimental data.

FER, a non-receptor tyrosine kinase, has emerged as a compelling target in oncology due to its

role in driving cancer cell proliferation, survival, and metastasis.[1] Both DS21360717 and E260

have demonstrated significant inhibitory activity against FER, yet they exhibit distinct

biochemical profiles and mechanisms of action.
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Feature DS21360717 E260

Target FER Tyrosine Kinase FER and FerT Kinases

IC50 (FER Kinase) 0.49 nM Not Reported

Cellular Potency
GI50: 1.9 nM (Ba/F3-FER

cells)

EC50: 400 nM (SW620 cells,

24h)

Dissociation Constant (Kd) Not Reported 0.85 µM (Fer/FerT KD)[2]

Mechanism of Action
Direct ATP-competitive

inhibition

Induces metabolic stress and

mitochondrial dysfunction[2][3]

[4]

In Vivo Efficacy
Tumor growth inhibition in

Ba/F3-FER xenograft model

Tumor growth inhibition in

SW620 xenograft model

In-Depth Analysis
Biochemical Potency and Selectivity
DS21360717 stands out for its exceptional potency against FER kinase, with a reported IC50

of 0.49 nM. This sub-nanomolar activity suggests a highly efficient interaction with the kinase's

active site. In contrast, a direct biochemical IC50 value for E260 against FER kinase has not

been reported in the reviewed literature. However, its dissociation constant (Kd) for the kinase

domain of Fer/FerT has been determined to be 0.85 µM, indicating a direct binding interaction.

It is important to note that IC50 and Kd are different measures of inhibitor performance and

cannot be directly compared.

Information on the broader kinase selectivity profiles for both compounds is limited in the

available literature. Such data would be invaluable for assessing their potential for off-target

effects.

Cellular Activity
In cellular assays, DS21360717 demonstrates potent inhibition of FER-driven cell proliferation,

with a GI50 of 1.9 nM in Ba/F3 cells engineered to express FER. E260 has been shown to

induce cell death in various cancer cell lines. In SW620 colorectal cancer cells, E260 exhibited

an EC50 of 400 nM after 24 hours of treatment. In PANC-1 pancreatic cancer cells, the EC50

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.researchgate.net/figure/Model-of-the-FER-signalling-pathway-Schematic-representation-of-the-FER-mediated_fig3_354080045
https://www.researchgate.net/figure/Model-of-the-FER-signalling-pathway-Schematic-representation-of-the-FER-mediated_fig3_354080045
https://www.medchemexpress.com/E260.html
https://www.selleckchem.com/fer-kinase.html
https://www.benchchem.com/product/b1192657?utm_src=pdf-body
https://www.benchchem.com/product/b1192657?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


was 3.2 µM after 72 hours. The different cell lines and assay endpoints (growth inhibition vs.

cell death) should be considered when comparing these cellular potencies.

Mechanism of Action
DS21360717 is believed to act as a direct ATP-competitive inhibitor of FER kinase. E260, on

the other hand, exhibits a more complex mechanism of action. It is an inhibitor of both FER and

its testis-specific isoform, FerT. E260 induces metabolic stress in cancer cells by causing

mitochondrial dysfunction and deformation, leading to a decrease in cellular ATP levels.

In Vivo Efficacy
Both inhibitors have demonstrated anti-tumor activity in preclinical mouse models.

DS21360717 showed significant tumor growth inhibition in a subcutaneous xenograft model

using Ba/F3-FER cells. E260 was effective in reducing tumor volume in a SW620 colon cancer

cell xenograft model.

FER Signaling Pathway
FER kinase is a crucial node in multiple signaling pathways that regulate key cellular

processes. It acts downstream of growth factor receptors such as EGFR and PDGFR. Upon

activation, FER can trigger several downstream cascades, including the PI3K/AKT,

MAPK/ERK, and STAT3 pathways, ultimately influencing cell-cell adhesion, migration, and

proliferation.
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Caption: Simplified FER kinase signaling pathway.

Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative)
This protocol provides a general framework for assessing the in vitro inhibitory activity of

compounds against FER kinase.
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In Vitro Kinase Assay Workflow

Start

Prepare Reagents:
- Recombinant FER Kinase

- Kinase Buffer
- ATP

- Substrate
- Test Compound (DS21360717 or E260)

Incubate FER Kinase
with Test Compound

Initiate Kinase Reaction
(Add ATP and Substrate) Incubate at RT Stop Reaction Detect Signal

(e.g., TR-FRET, Luminescence)
Analyze Data

(Calculate IC50) End

Click to download full resolution via product page

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Key Reagents & Conditions:

Kinase: Recombinant human FER kinase domain.

Buffer (example for E260): 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35.

ATP: Concentration is typically at or near the Km for ATP for the specific kinase.

Substrate: A suitable peptide or protein substrate for FER kinase.

Detection: Commonly used methods include Time-Resolved Fluorescence Resonance

Energy Transfer (TR-FRET) or luminescence-based assays that measure ATP consumption.

Cell-Based Proliferation/Viability Assay (Representative)
This protocol outlines a general procedure for evaluating the effect of the inhibitors on cancer

cell viability.
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Cell-Based Assay Workflow
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Incubate Overnight
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(e.g., 24, 48, 72 hours)

Add Cell Viability Reagent
(e.g., MTT, CellTiter-Glo)

Incubate as per manufacturer's
instructions

Measure Signal
(Absorbance or Luminescence)

Analyze Data
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End
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Caption: General workflow for a cell-based viability/proliferation assay.
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Cell Lines:

DS21360717: Ba/F3 cells engineered to express FER kinase.

E260: SW620 (colorectal adenocarcinoma) and PANC-1 (pancreatic ductal carcinoma) cell

lines.

In Vivo Xenograft Model (Representative)
This provides a generalized workflow for assessing the in vivo anti-tumor efficacy of the

inhibitors.
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In Vivo Xenograft Workflow
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Caption: Generalized workflow for an in vivo xenograft study.
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Animal Models:

Immunocompromised mice (e.g., Nude or SCID) are used to prevent rejection of the human

tumor cells.

Conclusion
Both DS21360717 and E260 are valuable research tools for investigating the role of FER

kinase in cancer. DS21360717 is a highly potent, sub-nanomolar inhibitor of FER kinase,

making it an excellent choice for studies requiring high biochemical potency. E260, while its

direct IC50 against FER is not reported, offers a unique mechanism of action by inducing

metabolic stress, providing an alternative approach to targeting FER-driven cancers.

The choice between these two inhibitors will depend on the specific research question. For

studies focused on direct, potent inhibition of FER kinase activity, DS21360717 is a strong

candidate. For investigations into the metabolic vulnerabilities of cancer cells and the broader

roles of Fer and FerT, E260 presents a compelling option. Further studies, including

comprehensive kinase selectivity profiling and head-to-head in vivo comparisons, would

provide a more complete picture of the therapeutic potential of these two promising FER

inhibitors.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b1192657#ds21360717-vs-e260-fer-inhibitor-
comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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